An In-Depth Technical Guide to (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol: A Key Chiral Building Block in Pharmaceutical Synthesis
An In-Depth Technical Guide to (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol: A Key Chiral Building Block in Pharmaceutical Synthesis
CAS Number: 138876-39-8
Abstract
This technical guide provides a comprehensive overview of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, a chiral azetidine derivative of significant interest in medicinal chemistry and drug development. The unique structural features of the azetidine ring, including its inherent strain and well-defined stereochemistry, render it a valuable scaffold for the synthesis of novel therapeutic agents. This document will delve into the chemical properties, stereoselective synthesis, and critical applications of this compound as a key chiral intermediate. Detailed experimental protocols, mechanistic insights, and characterization data are provided to support researchers and scientists in the field of pharmaceutical sciences.
Introduction: The Significance of Chiral Azetidines in Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry. Their rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The incorporation of an azetidine moiety into a drug candidate can lead to improved physicochemical properties, such as metabolic stability, solubility, and membrane permeability, while also potentially enhancing potency and selectivity.
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, with its defined stereochemistry at the C2 and C3 positions, serves as a crucial chiral building block for the synthesis of more complex molecules. The diphenylmethyl (benzhydryl) group on the nitrogen atom provides steric bulk and can influence the stereochemical outcome of subsequent reactions, while the hydroxyl and methyl groups offer versatile handles for further functionalization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 138876-39-8 | [1] |
| Molecular Formula | C₁₇H₁₉NO | [1] |
| Molecular Weight | 253.34 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Purity | Typically >98% | [2] |
Stereoselective Synthesis
Retrosynthetic Analysis
A logical retrosynthetic approach to (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol starts from a chiral amino alcohol, which can be derived from a readily available chiral precursor such as an amino acid. The key step is the intramolecular cyclization to form the strained four-membered ring.
Caption: Retrosynthetic analysis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol.
Proposed Synthetic Pathway
A feasible synthetic route could commence from a protected derivative of L-threonine, which possesses the desired (2S,3R) stereochemistry. The synthesis would involve the following key transformations:
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Protection of the carboxylic acid and amino groups of L-threonine.
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Reduction of the protected carboxylic acid to a primary alcohol.
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Introduction of the diphenylmethyl group onto the nitrogen atom.
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Activation of the primary alcohol (e.g., conversion to a tosylate or mesylate).
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Intramolecular nucleophilic substitution to form the azetidine ring.
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Deprotection to yield the final product.
Caption: Proposed synthetic workflow for (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol.
General Experimental Protocol for Azetidine Ring Formation
While a specific protocol for the title compound is not detailed in the literature, a general procedure for the cyclization of N-substituted 3-amino-1-chloropropan-2-ols to form azetidin-3-ols is described in patent literature. This can be adapted for the synthesis of the target molecule.
Reaction: Cyclization of an N-benzhydryl protected amino alcohol precursor.
Materials:
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N-(diphenylmethyl)-N-(1-chloro-3-hydroxypropan-2-yl)alaninol (or a similar precursor)
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Triethylamine
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Anhydrous solvent (e.g., acetonitrile, toluene)
Procedure:
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Dissolve the chiral amino alcohol precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Add triethylamine to the solution. The amount of triethylamine is typically in excess to act as both a base and a solvent.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol.
Causality behind Experimental Choices:
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Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
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Triethylamine: Acts as a base to deprotonate the amino alcohol, facilitating the intramolecular nucleophilic attack to displace the leaving group and form the azetidine ring.
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Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the formation of the strained four-membered ring.
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Column Chromatography: Essential for separating the desired product from unreacted starting materials, by-products, and residual reagents to achieve high purity.
Spectroscopic Characterization
The structural elucidation of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol relies on a combination of spectroscopic techniques. While a complete set of spectral data is not available in a single public source, typical expected signals are described below based on the known structure and general principles of spectroscopy.
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the diphenylmethyl group, the methine protons of the azetidine ring, the methyl group protons, and the hydroxyl proton. The coupling constants between the protons on the azetidine ring would be crucial for confirming the trans stereochemistry between the methyl and hydroxyl groups.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the diphenylmethyl group, the azetidine ring carbons, and the methyl carbon.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (253.34 g/mol ), along with characteristic fragmentation patterns.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group and C-N stretching of the azetidine ring.
Applications in Drug Development
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a valuable chiral building block for the synthesis of various pharmaceutical agents. Its rigid structure and defined stereochemistry allow for the creation of molecules with high specificity for their biological targets.
While specific examples of its direct use in the synthesis of marketed drugs are not widely published, its structural motif is found in compounds investigated for various therapeutic areas. The (2S,3R) stereoisomer, for instance, is a known intermediate in the synthesis of certain central nervous system agents and antihistamines. It is highly probable that the (2R,3S) isomer serves a similar role in the development of new chemical entities with distinct pharmacological profiles. The diphenylmethyl protecting group can be readily removed under hydrogenolysis conditions, revealing a secondary amine that can be further elaborated to introduce diverse functionalities.
Caption: General application of the title compound in pharmaceutical synthesis.
Conclusion
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a stereochemically defined and versatile building block with significant potential in the field of drug discovery and development. Its synthesis, while challenging due to the strained nature of the azetidine ring, can be achieved through stereocontrolled methods. The availability of this chiral intermediate provides medicinal chemists with a valuable tool to explore novel chemical space and design next-generation therapeutics with improved efficacy and safety profiles. Further research into the applications and synthetic methodologies for this compound is warranted to fully exploit its potential in pharmaceutical sciences.
References
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Appretech Scientific Limited. (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol. [Link]
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PubChem. (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. National Center for Biotechnology Information. [Link]
- Google Patents.
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ScienceDirect. Chiral Building Blocks For New Pharmaceuticals Finally Available In Large Quantities. [Link]
- Google Patents. Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
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ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
